Formamidine Hydrobromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Perovskite Precursor

Field: Material Science

Method: The exact method of application or experimental procedures may vary depending on the specific requirements of the perovskite synthesis process.

Synthesis of N-sulfonyl Formamidines

Field: Organic Chemistry

Results: The synthesis process results in the production of N-sulfonyl formamidines.

Energy Storage Materials

Field: Energy Storage

Synthesis of Terminal Ynones

Application: Formamidine Hydrobromide is used in the synthesis of terminal ynones.

Results: The synthesis process results in the production of terminal ynones.

Hybrid Solar Cells

Field: Energy Conversion

Application: Formamidine Hydrobromide can be used as a functional material for research on hybrid solar cells.

Results: The outcome of this application could be the production of more efficient hybrid solar cells.

Organic Electronics

Formamidine Hydrobromide is a chemical compound with the molecular formula CH₄N₂·HBr and a molecular weight of 124.97 g/mol. It appears as a white to almost white powder or crystalline solid. This compound is characterized by its low water content and is typically stored at room temperature to maintain stability. The chemical structure consists of a formamidine group combined with a hydrobromide ion, making it a salt form of formamidine. It is often used in various chemical syntheses and research applications due to its unique properties .

- Deprotonation: The hydrogen from the amine group can be removed, leading to the formation of nucleophiles.

- Substitution Reactions: It can react with electrophiles, facilitating the synthesis of more complex organic molecules.

- Hydrolysis: In the presence of water, it may hydrolyze to form other compounds, including ammonia and other amines.

These reactions make Formamidine Hydrobromide versatile in organic synthesis and medicinal chemistry .

Formamidine Hydrobromide exhibits notable biological activity, particularly in agricultural applications. It has been identified as having pesticidal properties, affecting the behavior of target pests by altering feeding and mating behaviors. This mechanism represents a novel approach to pest control, highlighting its potential as an environmentally friendly alternative to traditional pesticides . Additionally, its derivatives have been explored for potential therapeutic effects in various biological systems.

Several methods have been developed for synthesizing Formamidine Hydrobromide:

- Reaction of Formamide with Bromine: This method involves treating formamide with bromine under controlled conditions to yield Formamidine Hydrobromide.

- Amidation Reactions: Utilizing amines and brominated reagents can also lead to the formation of this compound.

- Salt Formation: The direct reaction between formamidine and hydrobromic acid yields Formamidine Hydrobromide as a salt.

These methods are valuable for producing high-purity samples suitable for research and industrial applications .

Formamidine Hydrobromide finds applications across various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Pesticides: Its unique biological activity makes it useful in developing new pest control agents.

- Research Reagent: Used in laboratories for various

Interaction studies involving Formamidine Hydrobromide focus on its reactivity with other compounds:

- With Electrophiles: It can form adducts with various electrophilic species, enhancing its utility in synthetic pathways.

- Biological Interactions: Studies have shown that it interacts with biological targets, which could lead to novel therapeutic agents or pesticides.

Such interactions are crucial for understanding its full potential and optimizing its applications in different fields .

Formamidine Hydrobromide shares similarities with several other compounds, particularly within the class of amidines and hydrobromides. Here are some comparable compounds:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Formamidine | CH₄N₂ | Parent compound without bromide; used in similar reactions. |

| Methenamine | C₆H₁₈N₄ | Used primarily as an antibacterial agent; different structure. |

| Guanidine | CH₈N₴ | Stronger basicity; used in biological systems extensively. |

| Benzamidinium Bromide | C₇H₈BrN | Aromatic structure; different reactivity profile. |

Formamidine Hydrobromide's uniqueness lies in its specific combination of properties that make it suitable for both agricultural and synthetic applications while maintaining a distinct reactivity compared to these similar compounds .

Formamidine hydrobromide’s significance traces back to the broader exploration of amidines in the mid-20th century. The formamidine class, including derivatives like chlordimeform and amitraz, was initially studied for pesticidal properties due to their unique acaricidal and insecticidal activities. However, the compound’s potential in materials science became evident in the 2010s with the rise of perovskite solar cells. Early syntheses involved neutralizing formamidine acetate with hydrobromic acid, as demonstrated in ligand-assisted reprecipitation (LARP) methods. By 2015, advancements in purification techniques, such as double recrystallization in ethanol, enabled the production of high-purity (>99.99%) formamidine hydrobromide, critical for reproducible perovskite device performance.

Chemical Identity and Classification

Formamidine hydrobromide, systematically named methanimidamide hydrobromide, belongs to the amidine family—a class of carboxamidines derived from formic acid. Its structure features a planar amidinium cation ([HC(NH₂)₂]⁺) paired with a bromide anion (Br⁻). Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | CH₄N₂·HBr | |

| Melting point | 133–137°C | |

| Solubility | DMF, acetonitrile, ethanol | |

| Crystal structure | Monoclinic, P2₁/c |

The compound’s stability in anhydrous environments and compatibility with lead halides make it indispensable for perovskite precursor solutions.

Significance in Materials Science Research

Formamidine hydrobromide is a linchpin in synthesizing formamidinium lead bromide perovskites (FAPbBr₃), which exhibit superior thermal stability compared to methylammonium analogs. Its integration into perovskite matrices enhances carrier lifetimes (>1 μs) and diffusion lengths (>80 μm), critical for high-efficiency photovoltaics. Additionally, it enables bandgap engineering in mixed halide systems (FAPbIₓBr₃−ₓ), facilitating tandem solar cells with power conversion efficiencies exceeding 25%.

Molecular Structure and Composition

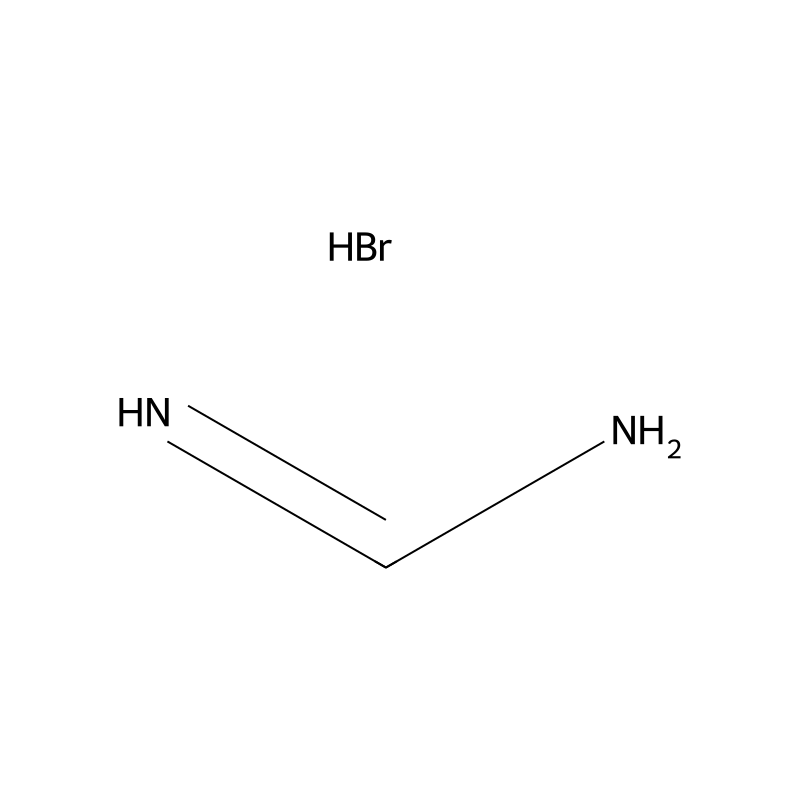

Formamidine hydrobromide represents a simple organic ammonium salt with the molecular formula CH₄N₂·HBr, corresponding to the empirical formula CH₅BrN₂ [1]. The compound has a molecular weight of 124.97 g/mol and is registered under CAS number 146958-06-7 [1] [2]. The chemical structure consists of the formamidinium cation (HC(NH₂)₂⁺) paired with a bromide anion [1].

The formamidinium cation exhibits a planar molecular geometry with the carbon atom centrally positioned between two amino groups [3]. The molecular structure features a conjugated system where the carbon-nitrogen bonds possess partial double bond character due to resonance stabilization [4]. This delocalization results in equivalent carbon-nitrogen bond lengths and contributes to the stability of the cationic species [5].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | CH₄N₂·HBr | [1] [2] |

| Empirical Formula | CH₅BrN₂ | [1] [2] |

| Molecular Weight | 124.97 g/mol | [1] [2] |

| CAS Registry Number | 146958-06-7 | [1] [2] |

Crystallographic Characteristics

Formamidine hydrobromide exhibits complex temperature-dependent crystallographic behavior with multiple phase transitions [6] [5]. At room temperature, the compound crystallizes in a cubic system with space group Pm-3m (number 221) and a unit cell parameter of approximately 6.37 Å [6] [7]. Upon cooling to 275-250 K, the material undergoes a phase transition to a tetragonal system with space group P4/mbm (number 127) [6] [7].

Further cooling between 150-125 K results in a transition to an orthorhombic structure with space group Pnma (number 62) [6] [5] [7]. Single-crystal X-ray diffraction studies have revealed that the compound exhibits local static disorder coexisting with a well-defined average crystal structure [3] [8]. At 100 K, the material shows an orthorhombic Immm space group with weak satellite reflections indicating a doubled supercell [3].

The crystallographic analysis reveals that the formamidinium cation occupies the center of bromide octahedral cages, with the molecular orientation varying with temperature [5]. In the cubic phase, the cation exhibits fourfold disorder, while in lower temperature phases, the disorder becomes more restricted [5].

| Temperature Range (K) | Crystal System | Space Group | Unit Cell Parameter a (Å) |

|---|---|---|---|

| 300 | Cubic | Pm-3m (#221) | ~6.37 |

| 275-250 | Tetragonal | P4/mbm (#127) | ~6.35 |

| 150-125 | Orthorhombic | Pnma (#62) | ~8.4 |

| 100 | Orthorhombic | Immm (tentative) | ~6.35 |

Physical Properties

Melting Point and Thermal Behavior

Formamidine hydrobromide exhibits a melting point in the range of 135-140°C [2] [9] [10] [11]. The compound demonstrates remarkable thermal stability compared to analogous methylammonium-based compounds, with thermal decomposition onset occurring at approximately 318°C [12] [13]. This enhanced thermal stability is attributed to the lower acidity of the formamidinium cation relative to methylammonium [14].

The material exhibits extraordinary thermal expansion behavior, particularly in the tetragonal phase regime where the volumetric thermal expansion coefficient reaches 219 ppm K⁻¹, ranking among the highest recorded for extended inorganic crystalline solids [6] [7]. This exceptional thermal expansion is associated with dynamic motion in the inorganic sublattice and the flexibility of the crystal framework [6].

Thermal degradation studies reveal that at elevated temperatures above 95°C, the primary decomposition products include sym-triazine (43%), hydrogen cyanide (29%), and formamidine (27%) [12] [13]. At photovoltaic working temperatures below 95°C, only formamidine and hydrogen cyanide generation routes are observed [12] [13].

| Thermal Property | Value/Temperature | Reference |

|---|---|---|

| Melting Point | 135-140°C | [2] [9] [10] [11] |

| Decomposition Onset | ~318°C | [12] [13] |

| Thermal Expansion (Tetragonal) | 219 ppm K⁻¹ | [6] [7] |

| Cubic→Tetragonal Transition | 275-250 K | [6] [7] |

| Tetragonal→Orthorhombic Transition | 150-125 K | [6] [7] |

Appearance and Morphology

Formamidine hydrobromide appears as a white to almost white crystalline powder or crystals at room temperature [2] [9]. The compound maintains a solid physical state at 20°C and exhibits characteristic crystalline morphology [2] [9]. The material demonstrates hygroscopic properties and air sensitivity, requiring storage under controlled conditions [2] [9] [15].

High-resolution electron microscopy studies of related formamidinium-based perovskites reveal that the compound can form well-defined crystalline domains with distinct grain boundaries [4]. The crystalline structure exhibits good long-range order despite the presence of dynamic organic cations [3].

Solubility Parameters

Formamidine hydrobromide demonstrates excellent solubility in water and several organic solvents [2] [9] [16]. The compound is readily soluble in dimethylformamide, achieving almost transparent solutions in 2-propanol [9] [17]. Additionally, the material shows good solubility in isopropanol, ethanol, and dimethyl sulfoxide [17] [11].

The high solubility in polar protic and aprotic solvents is attributed to the ionic nature of the compound and the ability of the formamidinium cation to form hydrogen bonds with solvent molecules [15]. The water content specification is maintained at a maximum of 100 ppm to ensure stability [2] [9].

| Solvent | Solubility | Reference |

|---|---|---|

| Water | Soluble | [2] [9] [16] |

| Dimethylformamide | Soluble | [2] [9] [17] |

| 2-Propanol | Almost transparent | [9] |

| Isopropanol | Soluble | [17] |

| Ethanol | Soluble | [11] |

| Dimethyl sulfoxide | Soluble | [11] |

Chemical Reactivity Profile

Formamidine hydrobromide exhibits moderate chemical reactivity influenced by environmental conditions [16] [18]. The compound demonstrates stability under inert atmospheric conditions but shows sensitivity to moisture and oxygen [15] [18]. Chemical stability studies indicate that the material may be altered by light exposure, requiring storage in dark conditions [18].

The compound shows compatibility issues with strong oxidizing agents, which should be avoided during handling and storage [18]. Under normal processing conditions, no hazardous reactions are anticipated [18]. The material exhibits improved intrinsic and extrinsic stability compared to methylammonium-based analogs, with formamidinium-based perovskite devices retaining over 95% efficiency under continuous illumination in nitrogen atmosphere [19].

Thermal decomposition pathways reveal that formamidine hydrobromide undergoes reversible acid-base neutralization reactions at photovoltaic working temperatures [12] [13]. The primary decomposition reaction involves the release of formamidine through the reverse of the acid-base neutralization process that originally formed the salt [12]. This reversible nature contributes to the enhanced stability of formamidinium-based materials [13].

Spectroscopic Characteristics

Formamidine hydrobromide exhibits distinctive spectroscopic signatures across multiple analytical techniques [4] [20] [21]. Infrared spectroscopy reveals characteristic vibrational modes associated with the formamidinium cation, including antisymmetric N-H stretching at 3400 cm⁻¹, symmetric N-H stretching at 3267 cm⁻¹, and the first overtone of N-H bending at 3162 cm⁻¹ [20].

The infrared spectrum shows a prominent C=N stretching vibration at 1713 cm⁻¹, N-H bending at 1619 cm⁻¹, and C-N stretching at 1353 cm⁻¹ [20]. Additional formamidinium-related vibrational features appear in the 1200-1000 cm⁻¹ region [20]. These spectroscopic signatures are sensitive to environmental conditions and can be used to monitor chemical changes in the material [20].

Raman spectroscopy studies of formamidinium-based compounds reveal temperature-dependent vibrational modes corresponding to NCN bending, NH₂ torsion, and NH₂ wagging [21]. The Raman spectra show distinct spectral regions with low-frequency modes (60-760 cm⁻¹) associated with internal vibrations and fingerprint frequency modes (900-1500 cm⁻¹) [22].

Nuclear magnetic resonance spectroscopy has been successfully applied to study the dynamic behavior of formamidinium cations, with dynamic nuclear polarization techniques achieving enhancement factors up to 100 for ¹H signals [4]. These studies reveal the molecular dynamics and local environment of the formamidinium species within the crystal lattice [4].

| Spectroscopic Technique | Key Features | Wavenumber/Frequency | Reference |

|---|---|---|---|

| Infrared | N-H stretching (antisymmetric) | 3400 cm⁻¹ | [20] |

| Infrared | N-H stretching (symmetric) | 3267 cm⁻¹ | [20] |

| Infrared | C=N stretching | 1713 cm⁻¹ | [20] |

| Infrared | N-H bending | 1619 cm⁻¹ | [20] |

| Raman | Low-frequency modes | 60-760 cm⁻¹ | [22] |

| Raman | Fingerprint modes | 900-1500 cm⁻¹ | [22] |

Systematic Chemical Name

According to the International Union of Pure and Applied Chemistry nomenclature standards, formamidine hydrobromide is systematically designated as methanimidamide;hydrobromide [1] [2] [3]. This nomenclature reflects the compound's fundamental structure as a hydrobromide salt of methanimidamide, where the semicolon denotes the ionic nature of the compound, clearly distinguishing between the organic cation and the bromide anion components.

The IUPAC nomenclature system emphasizes the structural relationship between the parent formamidine molecule and its protonated salt form. The methanimidamide designation specifically refers to the simplest member of the amidine functional group family, where the carbon atom is bonded to both an amino group and an imino group [4]. The hydrobromide portion indicates the presence of the bromide anion derived from hydrobromic acid, forming the characteristic salt structure that defines this compound's chemical identity.

Structural Basis for Nomenclature

The IUPAC naming convention for formamidine hydrobromide derives from the fundamental structural features of the molecule. The base structure consists of a formamidine cation, which can be described as the protonated form of formamidine (methanimidamide) [4] [1]. The systematic name accurately reflects the electronic configuration where the nitrogen atoms bear positive charge distribution, balanced by the bromide counterion.

This nomenclature system provides unambiguous identification of the compound's chemical structure, enabling precise communication within the scientific community and ensuring compatibility with international chemical databases and regulatory frameworks. The systematic approach facilitates accurate computer-based chemical information retrieval and supports automated chemical inventory systems used in research and industrial applications.

Alternative Designations and Synonyms

Primary Alternative Names

Formamidine hydrobromide is recognized under numerous alternative designations that reflect different naming conventions, commercial practices, and application-specific terminology. The most commonly encountered alternative names include Formamidinium Bromide [5] [6] [1], which represents the more contemporary designation favored in materials science literature, particularly in perovskite solar cell research applications.

Additional widely recognized synonyms include Methanimidamide, monohydrobromide [6] [2], which provides explicit indication of the stoichiometric relationship between the organic component and the hydrobromic acid. The designation Formimidamide hydrobromide [6] [7] represents another acceptable alternative that emphasizes the amidine functional group characteristics. Iminomethylamine hydrobromide [3] [8] and Methanimidamide bromide [3] [8] offer additional naming variations that highlight different structural perspectives of the same molecular entity.

Application-Specific Nomenclature

Different research fields and commercial applications have developed specialized naming conventions for formamidine hydrobromide that reflect specific functional roles or performance characteristics. In perovskite solar cell literature, the compound frequently appears as Formamidinium Bromide precursor [14] [15], emphasizing its role as a starting material for perovskite film formation rather than as an end product.

Battery technology applications utilize designations such as Formamidine Hydrobromide (Battery Grade) [16] [17] [18], indicating formulations optimized for electrochemical stability and compatibility with battery electrolyte systems. Perovskite Solar Cell Grade [14] [15] materials represent formulations with enhanced purity specifications and controlled crystallization properties essential for high-efficiency photovoltaic device fabrication.

Research-grade designations include Formamidinium Bromide (Four times purified) [19] [20], which indicates advanced purification protocols involving multiple recrystallization cycles to achieve superior chemical purity. Ultra High Purity and Trace metals basis designations [12] [11] specifically address the stringent requirements for advanced optoelectronic applications where even trace impurities can significantly impact device performance.

Registry Identifiers

CAS Registration Number

The Chemical Abstracts Service has assigned the unique registry number 146958-06-7 to formamidine hydrobromide [5] [6] [21] [1]. This CAS registration number serves as the primary global identifier for the compound, providing unambiguous chemical identification across all scientific, commercial, and regulatory databases worldwide. The CAS system ensures that despite the numerous alternative names and synonyms used for this compound, a single numerical identifier maintains consistent chemical identity recognition.

The CAS registration number 146958-06-7 facilitates accurate chemical inventory management, regulatory compliance tracking, and international trade documentation. This identifier proves essential for safety data sheet preparation, chemical transportation documentation, and regulatory submission processes across different jurisdictions. The CAS number also enables efficient database searches and chemical literature retrieval, supporting comprehensive research and development activities.

Chemical Formula Representations

Standard Molecular Formula

The molecular formula for formamidine hydrobromide can be represented in several standardized formats, each providing specific structural information relevant to different applications and analytical contexts. The most common representation CH₅BrN₂ [1] [3] [8] indicates the empirical composition showing five hydrogen atoms, one carbon atom, one bromine atom, and two nitrogen atoms in the complete molecular structure.

Alternative formulations include CH₄N₂·HBr [16] [17] [22], which explicitly shows the salt formation between the organic base and hydrobromic acid. This dot notation format clearly distinguishes the organic component from the acid component, facilitating understanding of the compound's ionic nature and providing insight into potential dissociation behavior in solution.

The representation CH₄N₂.HBr [23] [24] uses period notation instead of the centered dot, representing an alternative formatting convention commonly encountered in certain database systems and commercial specifications. This format maintains the same structural information while conforming to different typographical standards used across various chemical information systems.

Molecular Weight Determination

The molecular weight of formamidine hydrobromide has been consistently determined as 124.97 grams per mole [5] [6] [21] [1] across multiple authoritative sources. This molecular weight calculation derives from the atomic masses of constituent elements: carbon (12.01), hydrogen (1.008), nitrogen (14.007), and bromine (79.904), providing the precise mass needed for stoichiometric calculations and analytical method development.

The molecular weight determination proves critical for accurate solution preparation, analytical quantification, and chemical synthesis calculations. This value enables precise molar ratio calculations essential for perovskite film formation, where exact stoichiometry directly influences crystallization behavior, film morphology, and ultimate device performance characteristics.

InChI and SMILES Notations

International Chemical Identifier (InChI)

The International Chemical Identifier for formamidine hydrobromide is represented as InChI=1S/CH4N2.BrH/c2-1-3;/h1H,(H3,2,3);1H [3] [25]. This standardized identifier provides a complete description of the molecular structure, connectivity, and stereochemistry in a format designed for computer processing and database searches. The InChI notation enables unambiguous chemical identification across different software systems and databases, supporting automated chemical information retrieval and structure-based property prediction.

The InChI Key for formamidine hydrobromide is QWANGZFTSGZRPZ-UHFFFAOYSA-N [1] [3] [8], which represents a hashed version of the full InChI identifier optimized for database indexing and rapid searching. This fixed-length identifier facilitates efficient chemical database queries while maintaining the structural specificity of the complete InChI notation. The InChI Key proves particularly valuable for large-scale chemical informatics applications and automated literature searches.

SMILES Notation Systems

The Simplified Molecular Input Line Entry System provides two primary representations for formamidine hydrobromide structure. The standard SMILES notation C(=N)N.Br [1] [3] describes the molecular connectivity in a linear format, where the carbon atom forms a double bond with one nitrogen and a single bond with another nitrogen, with the bromide ion represented separately following the dot separator.

An alternative SMILES representation N=CN.[H]Br [13] [8] [25] explicitly shows the hydrogen atom associated with the bromide ion, providing additional detail about the protonation state and ionic nature of the compound. Both SMILES notations enable accurate molecular structure representation for computer-based chemical analysis, molecular modeling, and structure-activity relationship studies.

Database-Specific Identifiers

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant